molecular formula C12H12N2O3 B3374441 1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1019342-55-2

1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B3374441
CAS No.: 1019342-55-2
M. Wt: 232.23 g/mol
InChI Key: BBDBZPWMVIDOMI-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid” is a complex organic molecule. It contains a benzodiazole ring, which is a fused benzene and diazole ring, and a cyclopropylmethyl group attached to it. The presence of a carboxylic acid group suggests that it may exhibit acidic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodiazole ring, the introduction of the cyclopropylmethyl group, and the incorporation of the carboxylic acid group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a cyclopropyl group, and a carboxylic acid group. The benzodiazole ring is aromatic and planar, contributing to the stability of the molecule. The cyclopropyl group is a small, strained three-membered ring, which could have interesting reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzodiazole ring might undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in typical acid-base reactions, and the cyclopropyl group might undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make it polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has interesting chemical reactivity, it could be explored in synthetic chemistry .

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-oxo-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)8-3-4-10-9(5-8)13-12(17)14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDBZPWMVIDOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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1-(cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

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